1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C6H6BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-6-fluoropyridine.
Reaction with Methanamine: The pyridine derivative is reacted with methanamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride can be compared with similar compounds such as:
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: Similar in structure but differs in the position of the fluorine atom.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and applications.
Properties
Molecular Formula |
C6H7BrClFN2 |
---|---|
Molecular Weight |
241.49 g/mol |
IUPAC Name |
(5-bromo-6-fluoropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |
InChI Key |
KUEINZWNGREPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.